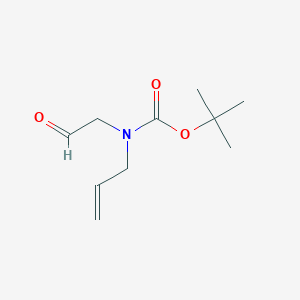

tert-Butyl allyl(2-oxoethyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl allyl(2-oxoethyl)carbamate: is an organic compound with the molecular formula C10H17NO3. It is a derivative of carbamic acid and is often used as a building block in organic synthesis. The compound is characterized by the presence of a tert-butyl group, an allyl group, and an oxoethyl group attached to the carbamate moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl allyl(2-oxoethyl)carbamate typically involves the reaction of tert-butyl carbamate with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl allyl(2-oxoethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

Substitution: The allyl group in the compound can undergo substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: Oxo derivatives.

Reduction: Alcohol derivatives.

Substitution: New carbamate derivatives with substituted allyl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: tert-Butyl allyl(2-oxoethyl)carbamate is used as a building block in the synthesis of various organic compounds. It is particularly useful in the preparation of peptides and other biologically active molecules .

Biology: In biological research, the compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays .

Medicine: It is used in the synthesis of pharmacologically active compounds .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers .

Wirkmechanismus

The mechanism of action of tert-Butyl allyl(2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The pathways involved include covalent modification of the active site of enzymes or non-covalent interactions with enzyme cofactors .

Vergleich Mit ähnlichen Verbindungen

- tert-Butyl N-(2-oxoethyl)carbamate

- tert-Butyl allylcarbamate

- tert-Butyl N-allylcarbamate

Comparison: tert-Butyl allyl(2-oxoethyl)carbamate is unique due to the presence of both allyl and oxoethyl groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a versatile platform for chemical modifications and synthesis of complex molecules .

Biologische Aktivität

Introduction

tert-Butyl allyl(2-oxoethyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including its synthesis, mechanisms of action, and applications in medicinal chemistry and agricultural science.

Chemical Structure and Properties

The molecular formula of this compound is C8H15NO3, with a molecular weight of approximately 171.19 g/mol. The compound features a tert-butyl group , an allyl group , and a carbamate functional group attached to a 2-oxoethyl moiety . This unique structure contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Direct Alkylation : Reaction of tert-butyl carbamate with allyl bromide in the presence of a base.

- Coupling Reactions : Utilizing coupling agents for the formation of the carbamate linkage.

- Multi-step Synthesis : Involving protection and deprotection strategies to obtain the desired product.

Research indicates that this compound exhibits various biological activities, primarily due to its structural components:

- Antiviral Activity : Preliminary studies suggest potential efficacy against Hepatitis B virus (HBV) by acting as an inhibitor of viral replication pathways .

- Pesticidal Properties : The compound shows promise as a pesticide or herbicide, potentially effective against specific agricultural pests due to its biological activity.

Case Studies

- Antiviral Studies : A study highlighted the compound's ability to inhibit HBV replication in vitro, demonstrating a dose-dependent response with significant reductions in viral load at higher concentrations .

- Agricultural Applications : Field trials indicated that formulations containing this compound provided effective control over certain weed species, showcasing its potential as an environmentally friendly herbicide.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct features that enhance the biological activity of this compound:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| tert-Butyl methyl(2-oxoethyl)carbamate | 0.78 | Methyl group instead of allyl |

| tert-Butyl ethyl(2-oxoethyl)carbamate | 0.80 | Ethyl group offers different steric properties |

| tert-Butyl (4-aminobut-2-en-1-yl)carbamate | 0.68 | Amino functionality introduces different reactivity |

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of this compound to enhance its efficacy and bioavailability:

- Pharmacokinetics : Investigations into absorption, distribution, metabolism, and excretion (ADME) profiles indicate favorable characteristics that support further development as a therapeutic agent .

- Toxicity Assessments : Safety evaluations have shown low toxicity levels in preliminary animal studies, suggesting potential for clinical applications without significant adverse effects.

Eigenschaften

IUPAC Name |

tert-butyl N-(2-oxoethyl)-N-prop-2-enylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-5-6-11(7-8-12)9(13)14-10(2,3)4/h5,8H,1,6-7H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKTUZWBJIESMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC=C)CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.